Cas no 891785-87-8 (5-chloro-4-methyl-3-Pyridinol)

5-Chloro-4-methyl-3-pyridinol is a halogenated pyridine derivative with notable applications in pharmaceutical and agrochemical synthesis. Its structural features, including the chloro and methyl substituents, enhance reactivity and selectivity in heterocyclic transformations. This compound serves as a versatile intermediate in the preparation of biologically active molecules, particularly in the development of herbicides and antimicrobial agents. Its stability under standard conditions and compatibility with common organic solvents facilitate handling in laboratory and industrial settings. The presence of both electron-withdrawing and electron-donating groups on the pyridine ring allows for tailored functionalization, making it a valuable building block in medicinal and fine chemistry research.
5-chloro-4-methyl-3-Pyridinol structure
5-chloro-4-methyl-3-Pyridinol structure
Product Name:5-chloro-4-methyl-3-Pyridinol
CAS No:891785-87-8
MF:C6H6ClNO
MW:143.570940494537
MDL:MFCD14705085
CID:1095414
PubChem ID:72217880
Update Time:2025-10-28

5-chloro-4-methyl-3-Pyridinol Chemical and Physical Properties

Names and Identifiers

    • 5-chloro-4-methyl-3-Pyridinol
    • 5-chloro-4-methylpyridin-3-ol
    • 5-Chloropyridine-3,4-diol
    • 5-Chloro-4-methyl-pyridin-3-ol
    • 3-Pyridinol, 5-chloro-4-methyl-
    • 1393550-54-3
    • AB84021
    • 891785-87-8
    • MDL: MFCD14705085
    • Inchi: 1S/C6H6ClNO/c1-4-5(7)2-8-3-6(4)9/h2-3,9H,1H3
    • InChI Key: FITSLLSQRCNTQL-UHFFFAOYSA-N
    • SMILES: C1=NC=C(Cl)C(C)=C1O

Computed Properties

  • Exact Mass: 144.9930561g/mol
  • Monoisotopic Mass: 144.9930561g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 207
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 49.3Ų

Experimental Properties

  • Density: 1.313±0.06 g/cm3(Predicted)
  • Boiling Point: 327.3±37.0 °C(Predicted)
  • pka: 8.71±0.10(Predicted)

5-chloro-4-methyl-3-Pyridinol Security Information

  • Storage Condition:2-8°C

5-chloro-4-methyl-3-Pyridinol Customs Data

  • HS CODE:2933399990

5-chloro-4-methyl-3-Pyridinol Pricemore >>

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Additional information on 5-chloro-4-methyl-3-Pyridinol

Comprehensive Overview of 5-Chloro-4-methyl-3-Pyridinol (CAS No. 891785-87-8): Properties, Applications, and Industry Insights

5-Chloro-4-methyl-3-Pyridinol (CAS No. 891785-87-8) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. This pyridine derivative features a chloro-substituted methyl group at the 4-position, making it a versatile intermediate for synthesizing bioactive molecules. Its molecular formula, C6H6ClNO, and precise chemical structure contribute to its reactivity in cross-coupling reactions, a topic frequently searched by chemists exploring catalysis and green chemistry methodologies.

Recent trends in drug discovery highlight the demand for halogenated pyridines like 5-Chloro-4-methyl-3-Pyridinol, as they often enhance binding affinity in target proteins. Researchers investigating fragment-based drug design or kinase inhibitors frequently inquire about this compound’s solubility and stability under physiological conditions. Analytical data suggests its compatibility with high-throughput screening (HTS) platforms, aligning with the industry’s shift toward AI-driven molecular modeling.

In agrochemical applications, 5-Chloro-4-methyl-3-Pyridinol serves as a precursor for crop protection agents. With growing interest in sustainable agriculture, queries about its environmental degradation profile and eco-friendly synthesis routes have surged. Studies indicate potential modifications to reduce its ecological footprint while maintaining efficacy—a balance highly sought after in precision farming discussions.

The compound’s spectroscopic characterization (e.g., NMR, IR, and MS data) is well-documented, addressing common search queries from analytical chemists. Its melting point (∼150–155°C) and storage recommendations (under inert atmosphere) are critical for laboratory safety protocols, a recurring topic in chemical handling forums. Notably, its compatibility with microwave-assisted synthesis—a popular keyword in process optimization—has been explored to reduce reaction times.

Emerging interest in 5-Chloro-4-methyl-3-Pyridinol also stems from its potential role in material science, particularly in designing organic semiconductors. As the electronics industry seeks alternatives to silicon-based components, searches for π-conjugated systems incorporating halogenated pyridines have increased. This aligns with broader trends in renewable energy and flexible electronics.

Regulatory compliance remains a key concern for users. While not classified as hazardous under major chemical inventories, proper risk assessment and waste disposal measures are emphasized—topics frequently searched alongside REACH and GHS guidelines. Suppliers often highlight its availability in varying purity grades (≥95% to ≥99%), catering to diverse R&D requirements.

In summary, 5-Chloro-4-methyl-3-Pyridinol (CAS No. 891785-87-8) bridges multiple scientific domains, from medicinal chemistry to sustainable materials. Its adaptability to modern techniques like flow chemistry and computational prediction tools ensures continued relevance in fast-evolving industries, making it a compound of enduring interest for researchers and manufacturers alike.

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